

comparison of synthetic routes to key pharmaceutical intermediates from different starting materials

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrobenzonitrile

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A Comparative Guide to the Synthetic Routes of Oseltamivir Phosphate

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses. Its synthesis has been a subject of intense research, leading to the development of multiple synthetic routes originating from a variety of starting materials. This guide provides a comprehensive comparison of the most prominent synthetic strategies, offering insights into their efficiency, practicality, and key chemical transformations.

Data Presentation: A Head-to-Head Comparison of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to oseltamivir phosphate, allowing for a direct comparison of their primary performance indicators.

Parameter	Roche Industrial Synthesis (from Shikimic Acid)	Corey Synthesis (Diels-Alder)	Fukuyama Synthesis (Diels-Alder)	Shibasaki Synthesis	Trost Synthesis	Hayashi Synthesis	Isophthalic Acid Route
Starting Material(s)	(-)-Shikimic Acid	Butadiene, Acrylic Acid	Pyridine, Acrolein	Meso-aziridine	Commercially available lactone	Nitroalkene, Vinylphosphonate	Isophthalic Acid
Number of Steps	~10-12[1]	12[2]	14	14[3]	9[4]	9 (in 3 one-pot operations)[1][5]	10[6][7][8]
Overall Yield	17-22% [1]	~30%	5.6%	~21% (formally)	~30%[9]	57%[1]	~30%[6][7][8]
Key Reactions	Epoxidation, Azide opening	Asymmetric Diels-Alder, Iodolactamization	Asymmetric Diels-Alder, Hofmann rearrangement	Asymmetric ring-opening of meso-aziridine	Palladium-catalyzed asymmetric allylic alkylation, Rhodium-catalyzed aziridination	Organocatalytic Michael addition, HWE reaction	Catalytic hydrogenation, Enzymatic desymmetrization, Curtius degradation
Use of Azides	Yes (in the main industrial process) [1]	No	No	Yes	No	Yes	Yes

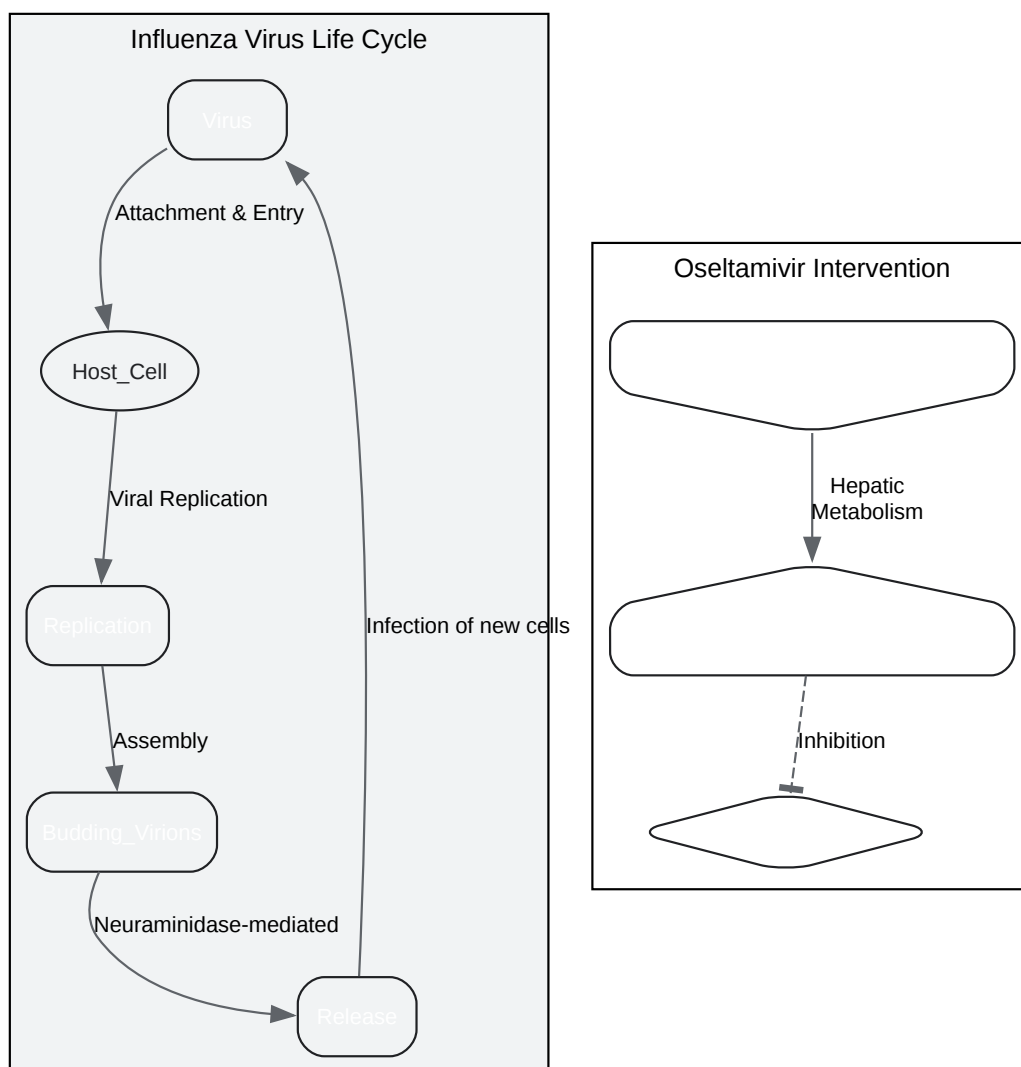
Starting Material Cost	High (subject to fluctuations) [10] [11]	Low	Low	Moderate	Moderate	Low	Low [12] [13][14] [15][16]
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Mandatory Visualization

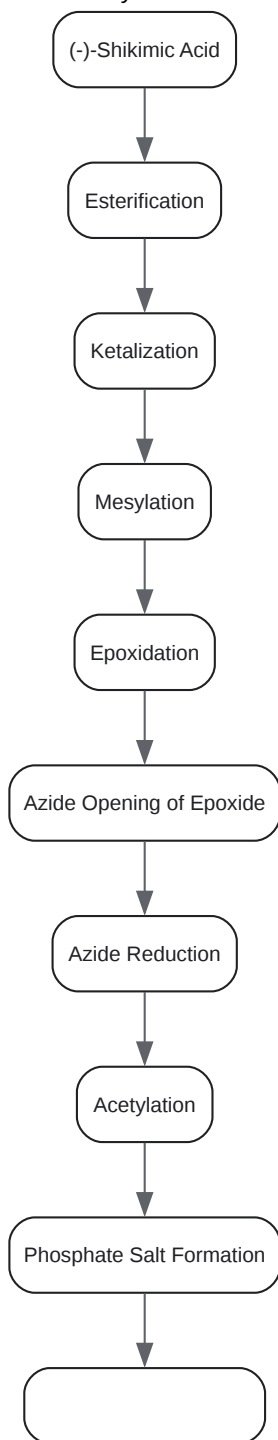
Signaling Pathway: Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells by cleaving sialic acid residues. By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus. [17][18][19][20][21]

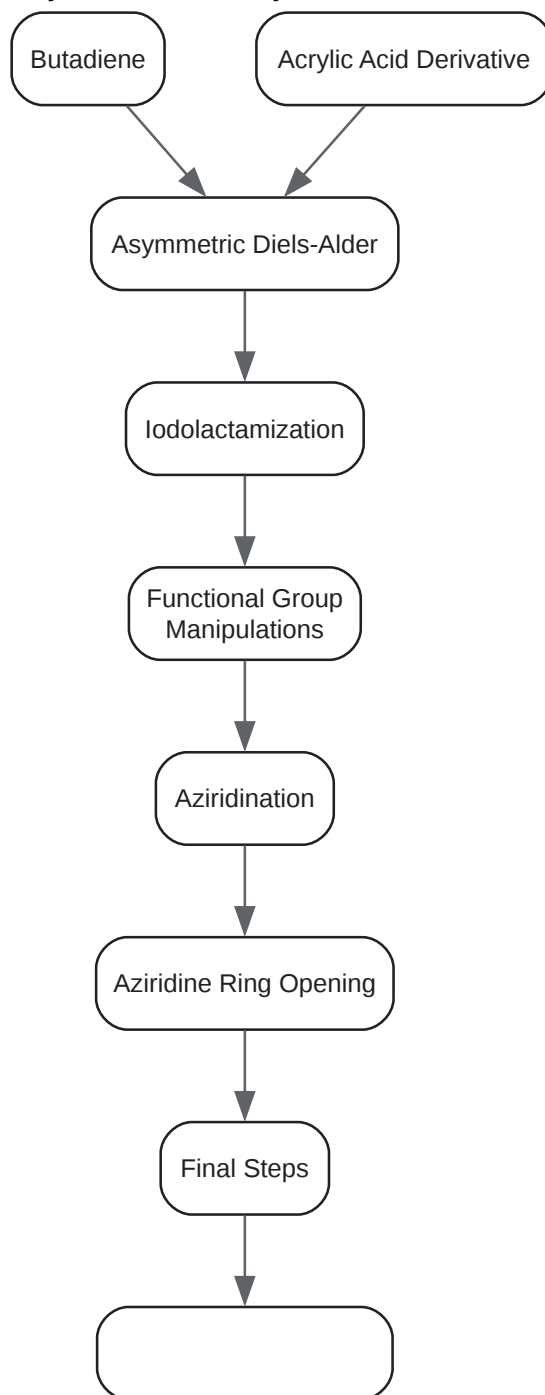
Mechanism of Action of Oseltamivir



Roche Industrial Synthesis of Oseltamivir



Corey's Diels-Alder Synthesis of Oseltamivir

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